molecular formula C15H11BrClF3N2 B15240993 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide

2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide

Cat. No.: B15240993
M. Wt: 391.61 g/mol
InChI Key: CAMRFAHHWFYPAC-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide is a halogenated isoindoline derivative characterized by a trifluoromethyl (-CF₃) and chloro (-Cl) substituent on the phenyl ring. The hydrobromide salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. This compound shares structural similarities with urea-based kinase inhibitors, such as Sorafenib Tosylate (a derivative of 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide), which is used in cancer therapy . The trifluoromethyl group is critical for enhancing metabolic stability and binding affinity to target proteins, while the chloro substituent contributes to steric and electronic effects .

Properties

Molecular Formula

C15H11BrClF3N2

Molecular Weight

391.61 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine;hydrobromide

InChI

InChI=1S/C15H10ClF3N2.BrH/c16-13-6-5-10(7-12(13)15(17,18)19)21-8-9-3-1-2-4-11(9)14(21)20;/h1-7,20H,8H2;1H

InChI Key

CAMRFAHHWFYPAC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)C(F)(F)F.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with isoindoline-1-imine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrobromide salt form .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits reactivity characteristic of imines and isoindolines, participating in nucleophilic addition reactions and synthetic transformations . Key reactions include:

  • Nucleophilic Addition : The imine nitrogen can engage in nucleophilic attacks, forming adducts under controlled conditions. This is typical for isoindoline derivatives, which often act as electrophilic partners in such reactions.

  • Hydrolysis : Under acidic or basic conditions, the imine bond may hydrolyze, though specific conditions for this compound are not explicitly detailed in available data.

  • Biological Interactions : Isoindoline derivatives are known to interact with enzymes or receptors, potentially modulating biological pathways such as inflammation or cancer progression.

Biological Activity and Reaction Implications

Research on analogous isoindoline derivatives suggests potential pharmacological applications :

  • Anti-Cancer Activity : Isoindolines may inhibit enzymes critical to cancer cell proliferation.

  • Neuroprotection : Possible interaction with neuroprotective pathways, though direct evidence for this compound is lacking.

  • Anti-Inflammatory Effects : Structural similarity to known anti-inflammatory agents implies potential therapeutic relevance.

Reaction Conditions for Biological Studies

While specific data for this compound is limited, studies on related isoindolinones (e.g., from ) highlight:

  • Asymmetric Synthesis : Use of organocatalysts (e.g., Takemoto’s catalyst) at low temperatures (e.g., −40°C) to achieve high enantioselectivity.

  • Functional Group Flexibility : Post-synthesis modifications (e.g., Boc-deprotection, nitro group reduction) enable further functionalization without compromising stereochemical integrity .

Reactivity with Functional Groups

The compound’s structure (isoindoline core with trifluoromethyl and chloro substituents) influences its reactivity:

  • Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents stabilize the aromatic ring, reducing nucleophilic aromatic substitution but potentially enhancing electrophilic attack at the imine position.

  • Isoindoline Ring : The fused bicyclic system may participate in cycloaddition reactions or act as a π-donor in electron-deficient systems.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related molecules, including:

Compound Name Key Substituents Molecular Weight Primary Application Key Differences from Target Compound
3-Chloro-N-phenyl-phthalimide Cl, phenyl, phthalimide ~273.7 g/mol Polymer synthesis Lacks trifluoromethyl group; isoindoline replaced by phthalimide
Ethyl 2-(4-((2-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Cl, CF₃, thiazole, piperazine, ethyl ester 582.1 g/mol [M+H]+ Pharmacological research (kinase inhibition) Contains thiazole and piperazine moieties; ester functional group
Sorafenib Tosylate Cl, CF₃, urea, tosylate salt 637.00 g/mol Cancer therapy (kinase inhibitor) Tosylate salt instead of hydrobromide; urea linker

Key Research Findings

Bioactivity and Binding Affinity The trifluoromethyl group in 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide enhances hydrophobic interactions with target proteins, similar to Sorafenib Tosylate . Ethyl 2-(4-((2-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate exhibits a higher molecular weight (582.1 g/mol) due to its thiazole and piperazine components, which may confer distinct pharmacokinetic properties .

Synthetic Utility 3-Chloro-N-phenyl-phthalimide is a precursor for polyimide monomers but lacks the isoindoline core and trifluoromethyl group present in the target compound, limiting its pharmacological relevance .

Hydrogen Bonding and Crystallinity

  • The hydrobromide salt’s ionic nature facilitates strong hydrogen-bonding networks, as observed in similar halogenated compounds. This property can influence crystallization behavior and stability, critical for formulation development .

Patent Landscape

  • Derivatives of 4-chloro-3-(trifluoromethyl)phenyl groups are prevalent in patents for agrochemicals and pharmaceuticals (e.g., sarolaner, lotilaner), underscoring the scaffold’s versatility . The target compound’s hydrobromide salt distinguishes it from neutral analogs in these patents.

Q & A

Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : Train generative adversarial networks (GANs) on PubChem datasets to propose structurally novel analogs. Prioritize candidates using ADMET prediction modules (e.g., SwissADME) and validate with Caco-2 permeability assays .

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